molecular formula C24H31Cl2N5O7 B1669403 Cyclochlorotine CAS No. 12663-46-6

Cyclochlorotine

Cat. No. B1669403
CAS RN: 12663-46-6
M. Wt: 572.4 g/mol
InChI Key: PMBVHCCVEPYDSN-KXPAZRKESA-N
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Description

Cyclochlorotine (CC), also known as islanditoxin, is a mycotoxin produced by the fungus Penicillium islandicum. It causes liver damage and has carcinogenic properties . It was confirmed by Japanese researchers to be one of three strains of Penicillin fungi responsible for yellowed rice .


Synthesis Analysis

The biosynthesis of cyclochlorotine is a multi-step mechanism. It involves a nonribosomal peptide synthetase, CctN, which is responsible for the synthesis of cyclochlorotine . This process is carried out in Talaromyces islandicus, formerly known as Penicillium islandicum .


Molecular Structure Analysis

The Cyclochlorotine molecule contains a total of 71 bond(s). There are 40 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 5 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered .


Physical And Chemical Properties Analysis

Cyclochlorotine has a chemical formula of C24H31Cl2N5O7. Its molar mass is 572.44 g·mol −1 . More research is needed to fully understand the physical and chemical properties of Cyclochlorotine.

Scientific Research Applications

Cellular and Molecular Studies

Cyclochlorotine, a secondary metabolite of Penicillium islandicum, has been a subject of study in cellular and molecular research. For instance, its effects on cardiomyocytes and fibroblasts were explored using fluorescent and electron microscopy. Cyclochlorotine was found to induce the disruption of myofibrils in myocytes, along with accumulations of actin, myosin, alpha-actinin, and vinculin. This led to the formation of islands of myosin and alpha-actinin aggregates. Interestingly, the effects on actin filament bundles in fibroblasts varied, suggesting a differential response among cell types. The findings indicate that cyclochlorotine could be used for analyzing properties of contractile and cytoskeletal proteins (Zhou, Komiyama, Terao, & Shimada, 1994).

Biosynthetic Pathway Elucidation

Understanding the biosynthesis of cyclochlorotine is vital for deciphering its molecular complexity. A study on Talaromyces islandicus ('Penicillium islandicum') revealed that a nonribosomal peptide synthetase, CctN, is responsible for the synthesis of cyclochlorotine. This discovery not only sheds light on the biochemical pathways involved but also led to the identification of novel cyclochlorotine chemical variants. The findings provide a foundation for future research in the field of natural product synthesis and bioengineering (Schafhauser et al., 2016).

Tailoring Processes in Mycotoxin Biosynthesis

The cyclochlorotine biosynthesis pathway involves unique tailoring processes, as reported in a recent study. This includes stereo- and regiospecific chlorination, hydroxylation, and intriguing intramolecular O,N-transacylation. Such detailed understanding of the biosynthetic pathways highlights the diverse functional capabilities of DUF3328 proteins, which are known to participate in the oxidative cyclization of fungal ribosomal peptides. This knowledge expands our understanding of fungal secondary metabolism and its potential applications in biotechnology and pharmacology (Jiang et al., 2021).

Safety And Hazards

Cyclochlorotine poses a range of health hazards such as irritation, sensitization, and carcinogenicity . It’s listed as an IARC Group 3 carcinogen . More research is needed to fully understand the safety and hazards of Cyclochlorotine.

properties

IUPAC Name

17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)30-16(10-32)22(36)29-15(12-6-4-3-5-7-12)8-18(34)27-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-14/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,36)(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBVHCCVEPYDSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(CC(=O)NC(C(=O)N2CC(C(C2C(=O)N1)Cl)Cl)CO)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Cl2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020356
Record name Cyclochlorotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclochlorotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SOL IN WATER & N-BUTANOL
Record name CYCLOCHLOROTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Chloropeptide

Color/Form

WHITE NEEDLES FROM METHANOL

CAS RN

12663-46-6
Record name Cyclochlorotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOCHLOROTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclochlorotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

251 °C WITH DECOMP, 255 °C
Record name CYCLOCHLOROTINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3478
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclochlorotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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